(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine

Catalog No.
S15844442
CAS No.
M.F
C15H23NO
M. Wt
233.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamin...

Product Name

(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine

IUPAC Name

(1R)-1-(4-cyclopentyloxyphenyl)-2-methylpropan-1-amine

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

InChI

InChI=1S/C15H23NO/c1-11(2)15(16)12-7-9-14(10-8-12)17-13-5-3-4-6-13/h7-11,13,15H,3-6,16H2,1-2H3/t15-/m1/s1

InChI Key

QIXYFSXCRQJLSS-OAHLLOKOSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC2CCCC2)N

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)OC2CCCC2)N

(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a phenyl ring and a 2-methylpropylamine moiety. Its molecular formula is C14H21NOC_{14}H_{21}NO, and it has a molecular weight of approximately 219.33 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its specific functional groups that may influence biological activity and chemical reactivity.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: It can be reduced using lithium aluminum hydride, converting ketones or aldehydes back to alcohols.
  • Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the replacement of the amine with other nucleophiles under suitable conditions.

These reactions highlight the compound's versatility in synthetic chemistry and its potential as an intermediate in drug development.

The biological activity of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine is of significant interest, particularly in the context of neurological disorders. Preliminary studies suggest that this compound may interact with specific receptors or enzymes, potentially modulating their activity. Further research is needed to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine typically involves several key steps:

  • Formation of Cyclopentyloxyphenol: The initial reaction involves treating phenol with cyclopentanol in the presence of an acid catalyst to produce 4-cyclopentyloxyphenol.
  • Alkylation: This intermediate is then alkylated with 2-bromo-2-methylpropane under basic conditions to yield the desired product.
  • Reductive Amination: The final step involves reductive amination of the intermediate with ammonia or an amine source, using a reducing agent such as sodium cyanoborohydride.

These methods illustrate the compound's synthetic accessibility and potential for further modification.

(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine has several applications across various fields:

  • Medicinal Chemistry: It serves as a pharmaceutical intermediate in developing drugs targeting neurological and psychiatric disorders.
  • Organic Synthesis: The compound acts as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties may be explored for developing novel materials with specific functionalities.

Interaction studies involving (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine focus on its binding affinity and activity against various biological targets. These studies are crucial for understanding how the compound may influence biochemical pathways and contribute to therapeutic effects. Investigations into its interactions with receptors or enzymes could provide insights into optimizing its pharmacological profile.

Several compounds share structural similarities with (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine, including:

  • (1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine: A stereoisomer with similar structure but differing spatial arrangement.
  • (1S)-1-(3-Methoxyphenyl)-2-methylpropylamine: Contains a methoxy group instead of a cyclopentyloxy group.
  • (1S)-1-(3-Cyclopentyloxyphenyl)-2-ethylamine: Features an ethylamine group instead of a methylpropylamine group.

Uniqueness

The uniqueness of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. The cyclopentyloxy group introduces steric hindrance and electronic effects that significantly influence its reactivity and interactions with molecular targets compared to similar compounds. This specificity may lead to unique pharmacological effects, making it a valuable candidate for further research in drug development.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.177964357 g/mol

Monoisotopic Mass

233.177964357 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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